N-(4-isopropylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

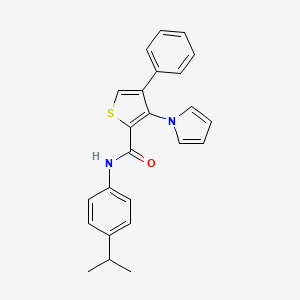

N-(4-isopropylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic small molecule characterized by a central thiophene ring substituted at three positions:

- Position 2: A carboxamide group linked to a 4-isopropylphenyl moiety.

- Position 4: A phenyl group, enhancing hydrophobicity and π-π stacking capabilities.

The isopropyl substituent on the phenyl ring at position 2 distinguishes this compound from analogs with other alkyl or aryl groups. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors or enzyme modulators, where the thiophene-pyrrole scaffold may interact with biological targets through hydrophobic and electronic effects .

Properties

IUPAC Name |

4-phenyl-N-(4-propan-2-ylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2OS/c1-17(2)18-10-12-20(13-11-18)25-24(27)23-22(26-14-6-7-15-26)21(16-28-23)19-8-4-3-5-9-19/h3-17H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHXEUHFLLUGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with an appropriate amine and an aldehyde or ketone.

Substitution with Phenyl Groups: Phenyl groups are introduced through Friedel-Crafts acylation or alkylation reactions.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the thiophene derivative with an isocyanate or through a direct amidation reaction with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, leading to the formation of sulfoxides or sulfone derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines

Biological Activity

N-(4-isopropylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C20H22N2OS

- Molecular Weight : 350.47 g/mol

The structure consists of a thiophene ring, a carboxamide functional group, and a pyrrole moiety, which contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor effects. For instance, derivatives containing the pyrrole moiety have shown significant inhibition of cancer cell proliferation in vitro. A study revealed that certain pyrrole-based benzamides demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .

Antibacterial Activity

Pyrrole derivatives have been noted for their antibacterial properties. A research investigation reported that compounds with similar structural characteristics exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli. These findings indicate that this compound could be explored for its antibacterial potential .

Anticonvulsant Activity

In animal models, related compounds have shown anticonvulsant activity. For example, specific derivatives were tested in the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, demonstrating protective effects at doses of 100 mg/kg and 300 mg/kg . This suggests that the compound may influence neurotransmitter systems involved in seizure activity.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Disruption of Bacterial Cell Wall Synthesis : The antibacterial activity may be due to interference with bacterial cell wall synthesis pathways.

- Modulation of Neurotransmitter Receptors : The anticonvulsant effects may be linked to modulation of GABAergic and glutamatergic pathways.

Study 1: Antitumor Efficacy

A study conducted on a series of pyrrole-based compounds demonstrated that those with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Study 2: Antibacterial Screening

In a comparative analysis, several pyrrole derivatives were screened for antibacterial activity against clinical strains of bacteria. The results showed that certain derivatives had enhanced potency compared to standard antibiotics, suggesting a need for further development in this area .

Data Summary Table

Comparison with Similar Compounds

Key Observations:

Alkyl vs. Halogen Substituents: The target compound and the butylphenyl analog share a phenyl group at thiophene position 4 but differ in the alkyl chain length (isopropyl vs. butyl). The chloro-fluorophenyl analog introduces halogens, increasing electronegativity and possibly enhancing binding to polar enzyme pockets.

Aromatic Substitutions :

- The 4-fluorophenyl group in adds steric and electronic effects, which could alter π-π interactions compared to the unsubstituted phenyl in the target compound.

Q & A

What are the established synthetic routes for N-(4-isopropylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclization strategies. For thiophene-2-carboxamide derivatives, a common approach is the reaction of intermediates like N-(arylethenesulfonyl)thiophene-2-carboxamide with halogenated reagents or aryloximes under mild conditions. For example, cyclization with chloroacetone in dioxane and triethylamine at reflux (60–80°C) can yield thiophene cores with substituted carboxamide groups . Multi-step protocols may include:

Core formation : Thiophene ring construction via Gewald or Paal-Knorr reactions.

Functionalization : Introduction of the 4-isopropylphenyl and pyrrole groups via Suzuki coupling or nucleophilic aromatic substitution.

Carboxamide linkage : Amidation using coupling agents like EDCI/HOBt or activated esters.

What analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

Full characterization requires:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and carboxamide linkage. For example, the thiophene C2-carboxamide proton typically appears at δ 8.0–8.5 ppm .

- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHNOS: 449.16).

- IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm) and thiophene C-S (650–750 cm) .

How can researchers optimize reaction yields in multi-step syntheses?

Level: Advanced

Methodological Answer:

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates but may require careful purification to remove residues.

- Catalysis : Palladium catalysts (e.g., Pd(PPh)) for Suzuki couplings improve cross-coupling efficiency (70–90% yields) .

- Temperature Control : Low temperatures (0–5°C) during amidation reduce side reactions.

- Workup Strategies : Use of scavenger resins (e.g., QuadraSil™ MP) to remove excess reagents .

How to address contradictions in reported biological activity data?

Level: Advanced

Methodological Answer:

Contradictions may arise from assay conditions or off-target effects. Resolve by:

Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify off-target interactions .

Dose-Response Studies : Establish IC values across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity.

Molecular Docking : Compare binding modes with homologous proteins (e.g., Akt or ULK1) using software like AutoDock Vina .

What advanced NMR techniques resolve signal overlap in structural analysis?

Level: Advanced

Methodological Answer:

For complex splitting patterns:

- 2D NMR :

- HSQC : Correlates H and C signals to assign quaternary carbons (e.g., thiophene C3).

- COSY : Identifies coupling between adjacent protons (e.g., pyrrole NH and thiophene H4).

- NOESY : Detects spatial proximity of substituents (e.g., isopropylphenyl and pyrrole groups) .

What solvent systems are optimal for recrystallization?

Level: Basic

Methodological Answer:

Recrystallization solvents depend on solubility:

- High Polarity : Ethanol/water mixtures (7:3 v/v) for carboxamides with polar substituents.

- Low Polarity : Toluene/hexane (1:1) for aromatic-rich derivatives. Monitor by DSC to identify melting points (e.g., 180–190°C) .

How to design structure-activity relationship (SAR) studies for substituent modifications?

Level: Advanced

Methodological Answer:

SAR strategies include:

- Isosteric Replacement : Swap the pyrrole group with imidazole or pyrazole to assess hydrogen-bonding effects .

- Electron-Withdrawing Groups : Introduce -NO or -CF at the phenyl ring to modulate electron density and binding affinity .

- Pharmacophore Mapping : Use X-ray crystallography or DFT calculations to identify critical interactions (e.g., π-π stacking with kinase ATP pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.